molecular formula C21H26N6O2 B2960371 N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenoxyacetamide CAS No. 1021094-58-5

N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenoxyacetamide

Cat. No.: B2960371
CAS No.: 1021094-58-5
M. Wt: 394.479
InChI Key: OSHHIVIEOLQUJJ-UHFFFAOYSA-N
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Description

N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenoxyacetamide is a synthetic small molecule designed around the 1H-pyrazolo[3,4-d]pyrimidine scaffold, a structure known for its high relevance in targeted cancer research . This scaffold is a bioisostere of purine, which allows such compounds to act as potent ATP-competitive inhibitors of tyrosine kinases, including the Epidermal Growth Factor Receptor (EGFR) . The structural composition of this compound, featuring an azepane ring and a phenoxyacetamide tail, is characteristic of molecules engineered to probe the ATP-binding site of kinase targets. This design strategy aims to address the ongoing challenge of drug resistance in malignancies by developing inhibitors effective against both wild-type and mutant forms of EGFR, such as the T790M variant . Consequently, this compound holds significant value for researchers investigating novel therapeutic pathways in oncology, particularly for in vitro studies on signal transduction, cell proliferation, and apoptosis in various cancer cell lines.

Properties

IUPAC Name

N-[2-[4-(azepan-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N6O2/c28-19(15-29-17-8-4-3-5-9-17)22-10-13-27-21-18(14-25-27)20(23-16-24-21)26-11-6-1-2-7-12-26/h3-5,8-9,14,16H,1-2,6-7,10-13,15H2,(H,22,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSHHIVIEOLQUJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C2=NC=NC3=C2C=NN3CCNC(=O)COC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenoxyacetamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure that includes:

  • Azepan ring : A seven-membered cyclic amine that can influence the compound's biological interactions.
  • Pyrazolo[3,4-d]pyrimidine core : Known for its kinase inhibitory properties.
  • Phenoxyacetamide moiety : May enhance solubility and bioavailability.

The molecular formula is C19H24N6O2C_{19}H_{24}N_6O_2, and its structure suggests interactions with various biological targets, particularly enzymes involved in signal transduction.

This compound primarily acts as an inhibitor of specific kinases. Kinases are crucial in regulating cellular processes such as proliferation, differentiation, and apoptosis. The pyrazolo[3,4-d]pyrimidine scaffold is particularly noted for its ability to inhibit kinases implicated in cancer and inflammatory diseases.

Key Kinase Targets:

  • Spleen Tyrosine Kinase (SYK) : Involved in immune responses and inflammation.
  • Leucine-rich repeat kinase 2 (LRRK2) : Associated with neurodegenerative diseases like Parkinson's.

Biological Activity

The biological activities of this compound have been explored through various studies:

Anticancer Activity

Research has indicated that compounds with similar structures can exhibit significant anticancer effects:

  • In vitro studies showed inhibition of cancer cell lines such as A549 (lung cancer) and K562 (leukemia) with IC50 values ranging from 0.04μM0.04\mu M to 11.4μM11.4\mu M .

Anti-inflammatory Effects

The compound has demonstrated potential anti-inflammatory activity by inhibiting cytokines such as IL-6. For instance, related compounds have shown up to 47% inhibition at a concentration of 10μM10\mu M, compared to standard treatments .

Case Studies

Several studies highlight the biological efficacy of pyrazolo derivatives:

  • Bandgar et al. (2010) reported that related pyrazole compounds exhibited anticancer activity with an inhibition rate of 61–73% at 10μM10\mu M concentration.
  • Xia et al. (2007) synthesized novel pyrazole derivatives that inhibited the growth of A549 cells and induced apoptosis, indicating the potential for therapeutic applications in lung cancer treatment.
  • Lv et al. (2010) designed pyrazole derivatives evaluated for EGFR kinase inhibition, revealing potent activity with an IC50 of 0.07μM0.07\mu M, suggesting a strong potential for targeting specific cancer pathways.

Summary Table of Biological Activities

Activity TypeTarget/EffectReference
AnticancerInhibition of A549 and K562 cell lines
Anti-inflammatoryIL-6 inhibition (47% at 10 µM)
Kinase InhibitionSYK and LRRK2
CytotoxicityInduction of apoptosis in cancer cells

Comparison with Similar Compounds

Core Modifications: Azepane vs. Piperazine/Piperidine

  • Z223-0971 (): Structure: 2-[4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]-N-[(4-methoxyphenyl)methyl]acetamide. Molecular Formula: C21H26N6O2 (394.47 g/mol). Key Difference: Replaces the phenoxyethyl group with a 4-methoxyphenylmethyl acetamide.
  • N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide (): Structure: Piperazine at position 4 and thiophen-2-yl acetamide. Molecular Formula: C23H24N6OS (440.55 g/mol).

Substituent Variations: Phenoxy vs. Alkyl/Aryl Groups

  • 2-(4-isopropylphenoxy)-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide (): Structure: 4-isopropylphenoxy and propylamino substituents. Molecular Formula: C22H30N6O2S (442.6 g/mol). Key Difference: Methylthio and propylamino groups increase metabolic stability but may reduce solubility compared to the target’s azepane-phenoxy combination .
  • N-{1-[1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-(4-methoxyphenoxy)acetamide (): Structure: 2,3-dimethylphenyl and 4-methoxyphenoxy groups. Molecular Formula: C26H25N7O3 (483.5 g/mol). Key Difference: Steric hindrance from dimethylphenyl may reduce binding efficiency to flat enzymatic pockets .

Pharmacokinetic and Physicochemical Properties

Compound Molecular Weight (g/mol) LogP* Solubility (mg/mL) Melting Point (°C)
Target Compound ~405.48 ~3.2 <0.1 (predicted) Not reported
Z223-0971 () 394.47 2.8 0.15 (estimated) Not reported
Compound 442.6 4.1 <0.05 Not reported
Compound (XIIa) ~420 (estimated) 3.5 0.2 180–182

*LogP values estimated using fragment-based methods.

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